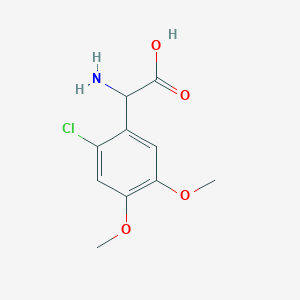

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

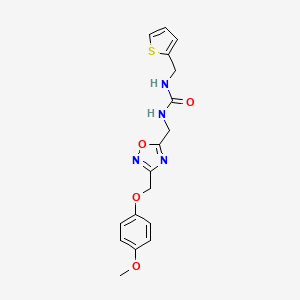

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine (DCG-IV) is a synthetic amino acid derivative that has been used in scientific research for a variety of applications. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), and has been used to study the role of glutamate in the central nervous system. DCG-IV has also been used to study the effects of glutamate on the cardiovascular system, as well as its role in learning and memory. In addition, DCG-IV has been used to investigate the role of glutamate in the modulation of pain and other sensory processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : Innovative methods for synthesizing N-(2-chloroethyl)glycine and DL-alanine esters have been developed, including reductive amination and alkylation processes, which are foundational for further applications in chemical research and development (Aladzheva et al., 2007).

Biophysical and Biochemical Insights

- Molecular Behavior : Studies have shown that glycine, a simpler analog, predominantly exists as monomers rather than dimers in supersaturated solutions, challenging previous assumptions about its crystallization and polymorphism, which could have implications for understanding the behavior of similar compounds in solution (Huang, Stringfellow, & Yu, 2008).

- Corrosion Inhibition : A glycine derivative has demonstrated effectiveness in controlling mild steel corrosion in acidic environments, suggesting potential industrial applications for similar compounds in corrosion protection (Amin & Ibrahim, 2011).

Theoretical and Computational Studies

- Molecular Interactions : Computational studies on thiazole derivatives, including molecules with structural similarities to 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine, have provided insights into intramolecular hydrogen bonding, which is critical for understanding molecular stability and reactivity (Castro et al., 2007).

Materials Science and Engineering

- Surface Modification : The interaction of amino acids like glycine with surfaces, such as diamond-like carbon (DLC), has been explored, indicating the potential for surface modification using similar compounds to improve biocompatibility and other surface properties (Ahmed et al., 2013).

Environmental and Agricultural Applications

- Weed Control in Agriculture : Research on the impact of 2,4-D, a compound related to the chemical class of this compound, on soybean yield components when transformed with aryloxyalkanoate dioxygenase-12 (AAD-12) gene, indicates potential agricultural applications for managing weed resistance and improving crop yields (Robinson, Simpson, & Johnson, 2015).

Propiedades

IUPAC Name |

2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPGOBUNLVTOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)O)N)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)

![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)

![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2634689.png)

![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)

![9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2634697.png)